H-Cys(Trt)-OtBu
Overview
Description
H-Cys(Trt)-OtBu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group and the thiol group using a trityl (Trt) group. The reaction is carried out in an anhydrous solvent such as N,N-dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient production of peptides containing this compound .
Chemical Reactions Analysis
Types of Reactions
H-Cys(Trt)-OtBu undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidizing thiol groups.
Reduction: Tris(2-carboxyethyl)phosphine (TCEP) is used for reducing disulfide bonds.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group, and triisopropylsilane (TIS) is used to quench the trityl cation.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Formation of free cysteine residues.
Scientific Research Applications
H-Cys(Trt)-OtBu is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications
Mechanism of Action
The protective groups in H-Cys(Trt)-OtBu prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the Trt group protects the thiol group. These groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides. The mechanism involves the formation and cleavage of protective groups, ensuring the integrity of the cysteine residue during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
H-Cys(Trt)-OH: Similar to H-Cys(Trt)-OtBu but lacks the Boc group.
Fmoc-Cys(Trt)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Boc-Cys(Trt)-OH: Similar to this compound but lacks the tert-butyl ester group
Uniqueness
This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of Boc and Trt groups allows for precise control over the synthesis process, making it a valuable tool in the production of complex peptides and proteins .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIZBZVUAOGUBQ-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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